1,4-Oxazepane hydrochloride

Descripción

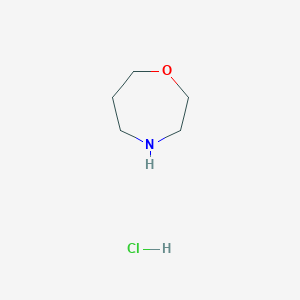

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1,4-oxazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-6-3-5-7-4-1;/h6H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRCWNIWOVZLKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCOC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630494 | |

| Record name | 1,4-Oxazepane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178312-62-4 | |

| Record name | 1,4-Oxazepane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-oxazepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1,4 Oxazepane Hydrochloride

Enantioselective Synthesis Strategies for Chiral 1,4-Oxazepane (B1358080) Derivatives

The synthesis of enantioenriched 1,4-oxazepanes is of high importance, as stereochemistry often plays a crucial role in the biological activity of molecules. Strategies to achieve this typically involve the use of chiral starting materials or asymmetric catalysis.

A powerful method for creating chiral 1,4-oxazepanes involves the asymmetric desymmetrization of prochiral starting materials using a chiral catalyst. semanticscholar.org One notable approach is the enantioselective desymmetrization of 3-substituted oxetanes, catalyzed by a confined chiral phosphoric acid. semanticscholar.orgbohrium.com This metal-free process provides access to chiral seven-membered 1,4-benzoxazepines with a high degree of enantiocontrol under mild conditions. bohrium.com The reaction is efficiently catalyzed by a SPINOL-derived chiral phosphoric acid, affording the products in good to high yields and with high enantioselectivity. acs.org

Another strategy utilizes chiral building blocks derived from natural sources. For instance, novel 1,4-oxazepane-5-carboxylic acids with two stereocenters have been prepared starting from homoserine immobilized on a polymer support. rsc.org This method involves the reaction of Fmoc-HSe(TBDMS)-OH on Wang resin with nitrobenzenesulfonyl chlorides and subsequent alkylation. rsc.org

A third approach is the regio- and stereoselective 7-endo cyclization via haloetherification, which has been used to prepare tetra- and pentasubstituted oxazepanes with good yields and moderate to excellent stereoselectivities. nih.gov

Table 1: Catalytic Systems in Asymmetric Synthesis of 1,4-Oxazepane Derivatives

| Catalyst System | Starting Materials | Product Type | Yield | Enantioselectivity (ee) | Reference |

| SPINOL-derived chiral phosphoric acid | 3-Substituted oxetanes and amines | Chiral 1,4-Benzoxazepines | Up to 98% | Up to 94% | acs.orgsemanticscholar.org |

| (No external catalyst) | Polymer-supported homoserine | Chiral 1,4-Oxazepane-5-carboxylic acids | N/A | Mixture of diastereomers | rsc.org |

| (Haloetherification) | Unsaturated amino alcohols | Polysubstituted chiral 1,4-Oxazepanes | Good | Moderate to Excellent | nih.gov |

Stereocontrol can also be exerted during reduction steps in the synthetic sequence. In the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from a polymer support, the cleavage method influences the stereochemical outcome. rsc.org Cleavage from the resin using a combination of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH), a reducing agent, directly yields 1,4-oxazepane derivatives. rsc.org However, this reductive cleavage results in a mixture of inseparable diastereomers, indicating that the reduction and cyclization process influences the final stereochemistry. rsc.org

Separately, catalytic hydrogenation has been employed to reduce a nitro group on a phenyl substituent of the oxazepane ring, which aids in the separation of the resulting diastereomeric anilines. rsc.org Another general procedure for reducing a nitro group on a benzoxazepine involves using nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and sodium borohydride (B1222165) (NaBH₄). acs.org

Advanced Cyclization Reactions for 1,4-Oxazepane Ring Formation

The formation of the seven-membered ring is the key step in any synthesis of 1,4-oxazepanes. Various advanced cyclization reactions have been developed to achieve this efficiently.

One direct method for forming the 1,4-oxazepane ring involves the reaction between an amino alcohol and an epoxide derivative. An efficient two-step synthesis of (6R,7R)-6-hydroxy-7-phenyl-1,4-oxazepan-5-ones has been developed starting from aminoethanols and (2R,3S)-3-phenyloxirane-2-carboxylic ethyl ester. researchgate.net The key step is the ring closure of the intermediate epoxyamide, which is most effectively catalyzed by Scandium(III) triflate (Sc(OTf)₃). researchgate.net This procedure allows for the synthesis of single enantiomers by selecting the appropriate chiral starting materials. researchgate.net The initial step, the ring-opening of epoxides with amines to form the requisite β-amino alcohol intermediate, is a well-established reaction that can be performed under catalyst- and solvent-free conditions or in polar mixed-solvent systems. organic-chemistry.orgrsc.org

Reductive etherification provides a pathway to cyclic ethers through the reduction of a carbonyl group and subsequent intramolecular cyclization. While specific examples for 1,4-oxazepane are not extensively detailed, the strategy is analogous to the borane-catalyzed reductive cycloetherification of 1,4- and 1,5-diketones used to synthesize tetrahydrofurans and tetrahydropyrans. chemrxiv.org In the context of 1,4-oxazepane synthesis, a related process is observed during the cleavage of precursors from a solid support. The use of triethylsilane (a reducing agent) in conjunction with trifluoroacetic acid facilitates the cleavage and subsequent cyclization to form the 1,4-oxazepane ring system. rsc.org This suggests a reductive pathway is involved in the ring-forming step.

Phosphine-catalyzed reactions offer a powerful and efficient route to 1,4-oxazepanes. A notable example is the phosphine-triggered tandem [3 + 4] annulation reaction. acs.orgnih.gov This method involves the reaction between Morita–Baylis–Hillman carbonates and 1,4-diheteroatom dinucleophiles (such as amino alcohols) to construct the seven-membered ring. acs.orgnih.gov The proposed mechanism proceeds through a phosphine-catalyzed allylic alkylation, which is followed by a base-catalyzed intramolecular Michael cyclization to furnish the 1,4-oxazepane product. acs.orgnih.gov This tandem approach allows for the rapid assembly of the heterocyclic core under mild conditions. nih.gov

Table 2: Phosphine-Triggered Synthesis of 1,4-Oxazepanes

| Phosphine Catalyst | Reactant 1 | Reactant 2 (Dinucleophile) | Reaction Type | Product | Reference |

| Triphenylphosphine (PPh₃) | Morita–Baylis–Hillman Carbonates | Amino Alcohols | [3+4] Tandem Annulation | 1,4-Oxazepanes | acs.orgnih.gov |

| Triphenylphosphine (PPh₃) | Ynone | 2-Azido alcohol | Tandem Reaction | 1,4-Oxazepines | nih.gov |

Copper(I)-Catalyzed Cycloaddition Reactions

Copper-catalyzed reactions represent a versatile approach for the synthesis of heterocyclic compounds. A notable strategy involves a copper-catalyzed cascade reaction that facilitates the formation of 2,4-diaryl-1,4-oxazepan-7-ones. This method utilizes an intramolecular nucleophilic addition to an N-sulfonylketenimine intermediate, effectively constructing the seven-membered ring. semanticscholar.org While many copper-catalyzed cycloadditions, such as the tandem CuAAC/ring cleavage/[4+2] annulation, are prominent for synthesizing six-membered oxazine (B8389632) rings, their application to the seven-membered oxazepane system is more specific. mdpi.comresearchgate.net For instance, an efficient method for creating trifluoromethyl-substituted azepines has been developed via a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines, showcasing the utility of copper catalysis in forming seven-membered rings. nih.gov

Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols

A novel and efficient solvent- and metal-free methodology has been developed for the synthesis of 1,4-oxazepine (B8637140) derivatives using a base-promoted cyclization of alkynyl alcohols. organic-chemistry.orgacs.org This approach utilizes sodium hydride (NaH) as a base under mild conditions to achieve a regioselective exo-dig cyclization, yielding the desired products in high yields. organic-chemistry.org Density functional theory (DFT) calculations support a mechanism involving the formation of an allene (B1206475) intermediate as the predominant pathway. organic-chemistry.org The precursor alkynyl alcohols can be synthesized diastereoselectively through a Grignard reaction, with the stereochemistry being governed by Cram's rule. organic-chemistry.orgacs.orgresearchgate.net

Table 1: Optimization of Base-Promoted Cyclization organic-chemistry.org

| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | NaH | THF | 70 | 60 | 63 |

| 2 | NaH | Dioxane | 70 | 60 | 51 |

| 3 | NaH | Toluene | 70 | 60 | 45 |

| 4 | NaH | None | 70 | 40 | 94 |

| 5 | t-BuOK | None | 70 | 60 | 72 |

As shown in the table, the optimal conditions were found to be NaH without a solvent at 70°C for 40 minutes, which provided a 94% yield. organic-chemistry.org

Cyclization of Rotationally Restricted Amino Acid Precursors

The synthesis of 1,4-oxazepane-2,5-diones, a core structure in several natural products, presents challenges due to the preference of the precursor's amide bond for a trans-conformation, which positions the reactive ends away from each other. acs.orgresearchgate.net To overcome this, strategies involving rotationally restricted amino acid precursors are employed. Forcing the N-(3-hydroxyacyl) amino acid derivative into the correct conformation is crucial for cyclization to occur. acs.org

This conformational restriction can be achieved by introducing a third substituent on the nitrogen atom, as seen with proline and sarcosine (B1681465) derivatives, which alters the cis/trans isomer ratio and facilitates ring closure. acs.org Another successful approach involves the use of removable N-protecting groups, such as a p-methoxybenzyl (PMB) group or a benzyl (B1604629) group, which can be cleaved after the formation of the seven-membered ring. acs.orgresearchgate.net The use of pseudoprolines, which are serine-derived oxazolidines, also serves as an effective protecting group strategy to enforce the necessary conformation for cyclization. researchgate.netacs.org

Table 2: Cyclization Yields of Amino Acid Precursors acs.org

| Precursor | N-Substituent | Cyclization Product | Yield (%) |

| Sarcosine derivative | Methyl | 1,4-Oxazepane-2,5-dione | 62 |

| Glycine derivative | Benzyl | N-benzyl-1,4-oxazepane-2,5-dione | - |

Derivatization Reactions of the 1,4-Oxazepane Core

Once the 1,4-oxazepane scaffold is synthesized, it can be further modified through various derivatization reactions to produce a range of analogues.

Oxidation of Hydroxyl Groups to Carbonyl Functionalities

The oxidation of hydroxyl groups to aldehydes or ketones is a fundamental transformation in organic synthesis. nih.gov In the context of complex molecules like 1,4-oxazepane derivatives, chemoselectivity is key. For instance, in the synthesis of related iridoid glycosides, which also contain multiple hydroxyl groups, selective oxidation has been demonstrated. nih.gov The use of reagents like 2-iodoxybenzoic acid (IBX) can selectively oxidize a primary alcohol to an aldehyde in the presence of other hydroxyl groups. nih.gov This type of selective oxidation is crucial for introducing carbonyl functionalities into the 1,4-oxazepane core, enabling further derivatization.

Reduction Strategies for Further Derivative Formation

Reduction reactions are widely used to modify the 1,4-oxazepane core. A common strategy involves the catalytic hydrogenation of specific functional groups. For example, in the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, a nitro group on an aromatic substituent was reduced to an aniline. rsc.orgrsc.org This transformation not only alters the electronic properties of the molecule but also improves the separability of diastereomers, facilitating the isolation of pure isomers. rsc.orgresearchgate.netrsc.org The reduction of amide or lactone functionalities within the oxazepane ring can also be employed to generate the corresponding amines or diols, providing access to a different class of derivatives.

Nucleophilic Substitution Reactions at Key Positions

The 1,4-oxazepane scaffold can be functionalized via nucleophilic substitution reactions. acs.org To facilitate this, a hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide. nih.gov This activation allows for subsequent displacement by a variety of nucleophiles. For instance, tosylation followed by displacement with sodium azide (B81097) is a common method for introducing an azide group, which can then be used in "click chemistry" or be reduced to a primary amine. nih.gov In related benz acs.orgoxazepine systems, products are readily elaborated through both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, highlighting the versatility of this approach for creating diverse derivatives. acs.org

Decarboxylation Reactions in Ester-Substituted Oxazepanes

Decarboxylation, the removal of a carboxyl group, is a fundamental transformation in organic synthesis. While direct decarboxylation of an ester-substituted oxazepane is less common, the principle is highly relevant in the synthesis of the oxazepane core from precursors bearing carboxylic acid or ester functionalities. A key strategy involves the synthesis of 1,4-oxazepane-5-carboxylic acids, which serve as versatile intermediates. rsc.orgrsc.orgresearchgate.net

One notable method begins with polymer-supported homoserine. This solid-phase synthesis approach involves immobilizing an amino acid precursor, Fmoc-HSe(TBDMS)-OH, onto a Wang resin. The immobilized compound is then reacted with nitrobenzenesulfonyl chlorides and subsequently alkylated. The crucial step is the cleavage from the polymer support. Treatment with trifluoroacetic acid (TFA) and a reducing agent like triethylsilane (Et₃SiH) facilitates cleavage and concomitant cyclization to yield the 1,4-oxazepane derivative. rsc.orgrsc.org This process, while not a classic decarboxylation of a stable ester, involves the transformation and effective elimination of the carboxylic acid group as part of the ring-forming sequence.

The mechanism of such cyclizations is sensitive to the reagents used. For instance, cleaving the precursor from its solid support using TFA alone can lead to the removal of a silyl (B83357) protecting group followed by spontaneous lactonization, rather than the formation of the desired oxazepane ring. nih.gov The addition of a silane (B1218182) reducing agent is critical to direct the reaction toward the formation of the seven-membered oxazepane scaffold. rsc.org

These reactions highlight the strategic removal of a carboxyl-related group to achieve the target heterocyclic structure. The choice of reagents and reaction conditions dictates the pathway, determining whether cyclization, lactonization, or other side reactions occur.

Process Optimization in 1,4-Oxazepane Hydrochloride Synthesis

The efficient and reliable synthesis of this compound on a larger scale requires meticulous process optimization. Key parameters that are controlled include temperature, reaction time, the nature of the reactor system, and the quality of materials used.

Controlled Temperature Conditions for Yield and Purity

Temperature is a critical parameter in the synthesis of heterocyclic compounds like 1,4-oxazepane. Precise temperature control is essential for maximizing product yield and minimizing the formation of impurities. In the synthesis of chiral 1,4-oxazepane-5-carboxylic acid derivatives, for example, attempts to improve stereoselectivity by lowering the reaction temperature to 0 °C or -20 °C were investigated. rsc.orgnih.gov Although in this specific case a significant improvement in the isomer ratio was not observed, it demonstrates the common practice of temperature screening to optimize reaction outcomes. rsc.org

Many synthetic steps, such as intramolecular cyclizations and ring-opening reactions, are highly sensitive to thermal conditions. nih.gov Exothermic or endothermic processes must be carefully managed to prevent runaway reactions or incomplete conversion. The table below summarizes typical temperature conditions for related heterocyclic syntheses, illustrating the range of temperatures employed.

| Reaction Step | Temperature Range (°C) | Purpose | Reference |

|---|---|---|---|

| N-methylation of Azetidine-fused benzodiazepine (B76468) | 0 to Room Temperature | Formation of triflate intermediate prior to ring opening. | nih.gov |

| Cleavage and Cyclization to form 1,4-Oxazepane | Room Temperature | Formation of the oxazepane ring from a polymer-supported precursor. | nih.gov |

| Stereoselectivity Improvement Attempt | -20 to 0 | Investigating the effect of low temperature on diastereomer formation. | rsc.orgnih.gov |

Maintaining a consistent temperature profile ensures reproducible results, enhances reaction selectivity, and prevents the degradation of thermally sensitive intermediates or products, ultimately leading to higher purity and yield of this compound.

Continuous Flow Reactor Applications in Industrial Production

For industrial-scale production, continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs). mtak.hubeilstein-journals.org Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, efficiency, and product consistency. uc.pt

Key benefits of applying continuous flow technology to this compound synthesis include:

Enhanced Heat Transfer: The high surface-area-to-volume ratio in microreactors or tube reactors allows for rapid and efficient heating or cooling, enabling precise temperature control that is difficult to achieve in large batch vessels. uc.pt

Improved Safety: Hazardous reagents or unstable intermediates can be generated and consumed in situ, minimizing the risk associated with their handling and accumulation. mtak.hu

Scalability: Scaling up production in a flow system is often achieved by running the process for a longer duration or by "numbering-up" (running multiple reactors in parallel), which avoids the complex re-optimization required when scaling up batch reactors. beilstein-journals.org

The synthesis of various heterocyclic scaffolds, such as oxadiazoles (B1248032) and benzothiazoles, has been successfully demonstrated in continuous flow systems, often resulting in higher yields and shorter reaction times compared to batch methods. mtak.hubeilstein-journals.org These examples serve as a strong precedent for the application of flow technology to the industrial synthesis of this compound, promising a more efficient, safer, and scalable manufacturing process.

High-Purity Starting Materials and Advanced Purification Techniques

The final purity of this compound is directly dependent on the quality of the starting materials and the effectiveness of the purification methods employed. The synthesis of complex heterocyclic molecules often involves multi-step sequences where impurities can be carried over and lead to difficult separations in the final stages. nih.gov Therefore, using high-purity precursors is a fundamental requirement for achieving a high-quality final product. nih.gov

Following the synthesis, advanced purification techniques are essential to isolate the target compound and remove any remaining starting materials, reagents, by-products, or isomers. Common methods employed in the purification of 1,4-oxazepane derivatives and related heterocyclic amines include:

Chromatography: Silica gel column chromatography is a standard technique for separating compounds based on polarity. For more challenging separations, such as isolating diastereomers of chiral oxazepanes, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often utilized. rsc.orgresearchgate.net

Crystallization: This is a powerful technique for purifying solid compounds. The process of forming a crystalline lattice from a solution can effectively exclude impurities, often yielding a product of very high purity. The final hydrochloride salt form is particularly amenable to purification by crystallization.

Extraction: Liquid-liquid extraction is used during the work-up phase to remove inorganic salts and other water-soluble or organic-soluble impurities before final purification.

The table below summarizes purification techniques used for oxazepane-related compounds.

| Technique | Application | Reference |

|---|---|---|

| Semipreparative RP-HPLC | Separation of diastereomers of chiral 1,4-oxazepane-5-carboxylic acids. | rsc.orgnih.gov |

| Silica Gel Column Chromatography | General purification of synthetic intermediates and final products. | nih.gov |

| Crystallization | Final purification of solid products, especially salts like hydrochlorides. | nih.gov |

The combination of high-purity starting materials and a robust purification strategy, often involving multiple orthogonal techniques, is critical for ensuring that the final this compound meets the stringent purity requirements for its intended applications.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Fmoc-HSe(TBDMS)-OH |

| Trifluoroacetic acid |

| Triethylsilane |

| Homoserine |

| Wang resin |

Mechanism of Action and Biological Research Focus of 1,4 Oxazepane Hydrochloride

Molecular Target Interactions and Pathway Modulation

The biological effects of 1,4-oxazepane (B1358080) hydrochloride and its analogues are rooted in their ability to interact with specific molecular targets, thereby modulating various cellular pathways. evitachem.com The core 1,4-oxazepane structure serves as a template for the synthesis of diverse derivatives with tailored biological activities.

Selective Binding to Enzymes and Receptors

Research indicates that 1,4-oxazepane derivatives can selectively bind to certain enzymes and receptors, which is a key aspect of their mechanism of action. The chiral nature of some derivatives, such as (S)-(1,4-Oxazepan-2-yl)methanol hydrochloride, allows for stereoselective binding, which can influence their biological effects. The interaction with these molecular targets can lead to either agonistic or antagonistic activity, depending on the specific compound and the receptor or enzyme involved. For instance, some derivatives have been investigated for their ability to interact with neurotransmitter receptors in the central nervous system. evitachem.com

A study on a new series of 2,4-disubstituted 1,4-oxazepanes demonstrated selectivity for the dopamine (B1211576) D4 receptor. nih.gov The affinity of these compounds was found to be influenced by the chemical groups attached to the benzene (B151609) ring systems and the size of the oxazepane ring itself. nih.gov

Modulation of Neurotransmitter Systems and Reuptake Mechanisms

A significant area of investigation for 1,4-oxazepane derivatives is their ability to modulate neurotransmitter systems. evitachem.com Some derivatives have been shown to act as selective norepinephrine (B1679862) reuptake inhibitors (NRIs). researchgate.netresearchgate.net For example, the (6S,7R)-1,4-oxazepane derivative 7 demonstrated potent inhibition of the noradrenaline transporter with high selectivity over the serotonin (B10506) and dopamine transporters. researchgate.net This modulation of monoamine reuptake is a critical mechanism for the development of potential treatments for conditions like depression and anxiety. The blockade of norepinephrine reuptake can be more effective in certain conditions when combined with serotonin reuptake inhibition. researchgate.net

The hydrochloride form of these compounds, such as 1,4-oxazepane hydrochloride, enhances their solubility, which is an important factor for their biological activity.

Inhibition of Enzymatic Pathways

Derivatives of 1,4-oxazepane have been shown to function as inhibitors of specific enzymatic pathways. evitachem.com Their structural similarity to natural substrates allows them to bind to the active sites of enzymes, thereby modulating their activity. evitachem.com This can be a pivotal mechanism in various therapeutic areas. For example, some oxazepane derivatives are explored for their role in enzyme inhibition within biochemical pathways. myskinrecipes.com

One notable example is the sordarin (B1681957) derivative R-135853, which contains a 1,4-oxazepane ring moiety. nih.gov Sordarins are known to have a novel mechanism of action, and R-135853 has demonstrated potent antifungal activity by inhibiting fungal protein synthesis. nih.gov

Antiproliferative Effects and Anticancer Research

Recent investigations have highlighted the potential of 1,4-oxazepane derivatives as antiproliferative agents, making them a subject of interest in anticancer research.

Interaction with Specific Molecular Targets in Cancer Progression

The anticancer properties of 1,4-oxazepane derivatives are linked to their interaction with molecular targets involved in cancer cell growth and proliferation. Studies have shown that these compounds can induce apoptosis in cancer cells. For instance, certain derivatives were effective in inducing apoptosis in A549 lung cancer cells through the modulation of p53 pathways.

A series of novel oxazepine derivatives related to isoCA-4 demonstrated significant antitumor properties, with some compounds exhibiting nanomolar or sub-nanomolar cytotoxicity against various human cancer cell lines, including HCT116, U87, A549, MCF7, and K562. researchgate.net The lead compound in this series was found to inhibit tubulin assembly and arrest the cell cycle in the G2/M phase. researchgate.net Molecular modeling studies have supported these findings, suggesting a binding mode within the colchicine (B1669291) binding site of tubulin. researchgate.net

Furthermore, tetracyclic 1,2,4-triazoline-fused dibenzo[b,f] oxazepines have been evaluated as novel anti-tumor agents. nih.gov One such compound showed superior antiproliferative activity against SW620 colorectal cancer cells by blocking the PI3K-AKT signaling pathway, leading to cell cycle arrest and apoptosis. nih.gov

Antimicrobial and Antifungal Activity Investigations

The 1,4-oxazepane scaffold has also been a template for the development of compounds with antimicrobial and antifungal properties. evitachem.com

Research has shown that certain N-(2-methylpropenyl) derivatives of 1,4-oxazepane exhibit potent in vitro antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. This suggests that modifications to the oxazepane structure can significantly enhance its efficacy against specific pathogens.

A notable example is the sordarin derivative R-135853, which possesses a 1,4-oxazepane ring. nih.gov This compound has demonstrated potent in vitro activity against several Candida species, including fluconazole-resistant strains, and Cryptococcus neoformans. nih.gov Its mechanism of action is distinct, providing a new avenue for antifungal drug development. nih.gov In vivo studies in mice with experimental esophageal candidiasis caused by a fluconazole-resistant strain of C. albicans showed that R-135853 significantly reduced the fungal burden in a dose-dependent manner. nih.gov

The table below summarizes the in vitro antifungal activity of R-135853 against various fungal species.

| Fungal Species | MIC90 (μg/ml) |

| Candida albicans (fluconazole-susceptible) | 0.03 |

| Candida glabrata | 1 |

| Candida tropicalis | 0.5 |

| Cryptococcus neoformans | 0.5 |

| Data sourced from scientific research on the antifungal activities of a sordarin derivative possessing a 1,4-oxazepane ring moiety. nih.gov |

Additionally, other oxazepane derivatives have been tested for their antibacterial properties against various pathogens. evitachem.com Studies have shown significant activity against both Gram-positive and Gram-negative bacteria, with the proposed mechanism often involving the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Unveiling the Profile of this compound: A Focus on Biological Research

The heterocyclic compound this compound serves as a foundational structure in medicinal chemistry, sparking research into its potential biological activities. nih.govnih.gov As a seven-membered ring containing nitrogen and oxygen atoms, its scaffold is a versatile template for creating a wide array of derivatives. researchgate.net While the parent compound is often used as a building block in chemical synthesis, its derivatives are the primary focus of biological investigation, spanning from antimicrobial research to neuropharmacology. researchgate.net

Research into the biological effects of the 1,4-oxazepane scaffold has explored various therapeutic areas, with a significant emphasis on its derivatives rather than the parent hydrochloride salt.

While direct studies on this compound are limited, research into its derivatives suggests potential antimicrobial applications. One of the proposed mechanisms for the antibacterial action of certain oxazepane derivatives is the disruption of bacterial cell wall synthesis. The bacterial cell wall is a crucial structure for survival, providing rigidity and protection; its inhibition is a key strategy for antibiotic discovery. nih.gov For some derivatives, the antibacterial mechanism may involve the inhibition of proteins essential for building the cell wall, a mode of action seen in many established antibiotics. researchgate.net Studies on specific derivatives have demonstrated activity against various bacterial strains, indicating that the 1,4-oxazepane structure is a viable starting point for developing new antibacterial agents.

Beyond targeting the cell wall, another avenue of antimicrobial research for 1,4-oxazepane derivatives is their potential to interfere with vital bacterial metabolic pathways. This can involve blocking the synthesis of essential molecules or inhibiting enzymes crucial for the bacterium's survival. The broad-spectrum activity reported for some derivatives against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, suggests that they may act on fundamental processes common to different types of bacteria. wjarr.com

The 1,4-oxazepane scaffold has garnered significant interest for its potential applications in treating neurological disorders. Derivatives of this compound are being actively investigated for their ability to modulate the central nervous system (CNS). evitachem.comnih.gov This line of research is partly inspired by existing drugs like Oxazepam, a benzodiazepine (B76468) that contains a 1,4-oxazepine (B8637140) moiety and is used clinically for its anxiolytic effects. mayoclinic.org

The mechanism behind the neuropharmacological effects of 1,4-oxazepane derivatives often involves their interaction with specific receptors in the brain. Research has shown that certain derivatives can modulate monoamine reuptake, which is critical for developing treatments for depression and anxiety. google.com By inhibiting the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, these compounds can help alleviate symptoms of various mood disorders. google.com Furthermore, new series of 1,4-oxazepane derivatives have been synthesized and identified as selective ligands for the dopamine D4 receptor, suggesting their potential as antipsychotic agents that may lack certain side effects of existing treatments. nih.gov For some derivatives, the therapeutic potential for anxiety is linked to interactions with GABA receptors.

Building on their ability to modulate CNS receptors, derivatives of 1,4-oxazepane are considered promising candidates for treating mood and anxiety disorders. google.com Patents have been filed for 1,4-oxazepane derivatives demonstrating potent monoamine reuptake inhibitory activity, highlighting their utility as potential prophylactic or therapeutic drugs for depression and anxiety. google.com The structural similarity of some derivatives to benzodiazepines also points towards their potential anxiolytic effects.

Interactive Table: Investigated 1,4-Oxazepane Derivatives and Their Biological Targets

| Derivative Class | Primary Biological Target/Action | Potential Therapeutic Application |

| Monoamine Reuptake Inhibitors | Serotonin, Norepinephrine, Dopamine Transporters | Depression, Anxiety Disorders google.com |

| Dopamine D4 Ligands | Dopamine D4 Receptor | Schizophrenia nih.gov |

| GABA Receptor Modulators | GABA Receptors | Anxiety Disorders |

| Antimicrobial Agents | Bacterial Cell Wall/Metabolic Pathways | Bacterial Infections |

The biological activity of 1,4-oxazepane derivatives is heavily influenced by the nature and position of chemical groups attached to the core ring structure.

The introduction of a trifluoromethyl (-CF3) group is a key strategy in medicinal chemistry to enhance a drug's properties. evitachem.com In the context of 1,4-oxazepane derivatives, adding a trifluoromethyl group has been shown to increase lipophilicity. evitachem.com This increased "fat-friendliness" can improve the compound's ability to cross biological membranes, such as the blood-brain barrier, which is crucial for drugs targeting the central nervous system. evitachem.comnih.gov Enhanced membrane permeability can lead to better bioavailability and efficacy. evitachem.comnih.gov This modification is considered particularly useful for developing drugs for CNS applications, as it also tends to improve metabolic stability.

Influence of Substituents on Biological Activity

Chiral Nature and Stereoselective Binding

The molecular architecture of 1,4-oxazepane derivatives frequently incorporates one or more chiral centers, bestowing upon them the property of chirality. This structural feature is of paramount importance in medicinal chemistry and pharmacology, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with biological macromolecules, which are themselves chiral. Consequently, the stereoisomers of a chiral drug can exhibit significantly different pharmacological and pharmacokinetic profiles.

The synthesis of enantiopure 1,4-oxazepane derivatives is a key focus of chemical research, aiming to isolate specific stereoisomers for biological evaluation. nih.govresearchgate.netfigshare.com The preparation of novel 1,4-oxazepane-5-carboxylic acids, for instance, has been shown to generate two stereocenters. rsc.orgrsc.orgresearchgate.netrsc.org However, the formation of the 1,4-oxazepane scaffold in these syntheses can be non-stereoselective, often resulting in a mixture of diastereomers that can be challenging to separate. rsc.orgrsc.orgresearchgate.netrsc.org

Researchers have developed various strategies to control the stereochemistry of these compounds. One approach involves the 7-endo selenocyclization of chiral precursors, which can proceed with high yields and diastereoselection. nih.gov The regio- and stereochemistry of the resulting 1,4-oxazepane derivatives are influenced by the substitution pattern of the starting material and the reaction conditions. nih.gov Another method involves a haloetherification reaction, which relies on a regio- and stereoselective 7-endo cyclization to produce polysubstituted chiral 1,4-oxazepanes. nih.gov Computational studies have suggested that the stereoselectivity in this case is primarily controlled by the conformation of the substrate. nih.gov

The development of practical, scalable syntheses for single stereoisomers of 1,4-oxazepane derivatives is crucial for their potential therapeutic applications. researchgate.netfigshare.com For example, a practical synthesis for a chiral 6,7-trans-disubstituted-1,4-oxazepane has been developed that avoids chiral high-performance liquid chromatography and column chromatography, enabling the production of the drug candidate with excellent chemical and optical purity. researchgate.netfigshare.com This highlights the importance of obtaining stereochemically pure compounds for biological testing.

The stereoselective binding of chiral drugs to plasma proteins, such as human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP), is a critical factor influencing their distribution, metabolism, and elimination. nih.gov Only the unbound fraction of a drug is typically pharmacologically active, and stereoselective binding can lead to different concentrations of the free, active enantiomer in the plasma. nih.gov Although specific binding studies for this compound are not extensively detailed in the provided context, the significant research efforts directed at the stereoselective synthesis of its derivatives underscore the recognized importance of chirality in their biological activity. The introduction of even simple substituents can drastically affect the physicochemical properties and selectivity of bioactive compounds, making access to a variety of stereochemically defined scaffolds highly desirable. acs.org

The following table summarizes research findings on the synthesis of chiral 1,4-oxazepane derivatives, highlighting the stereochemical outcomes.

| Starting Material/Method | Resulting Compound Type | Stereochemical Outcome | Reference(s) |

| Polymer-supported homoserine | 1,4-Oxazepane-5-carboxylic acids | Yielded a mixture of inseparable diastereomers; catalytic hydrogenation of a nitro group improved separability, allowing for the isolation and characterization of the major isomers. rsc.orgrsc.orgresearchgate.netrsc.org Formation of the oxazepane scaffold was non-stereoselective. rsc.orgrsc.org | rsc.orgrsc.orgresearchgate.netrsc.org |

| Chiral 3-prenyl- and 3-cinnamyl-2-hydroxymethyl-substituted perhydro-1,3-benzoxazine derivatives | Enantiopure 1,4-oxazepane derivatives | 7-endo-cyclization occurred in high yields and with high diastereoselection. The regio- and stereochemistry depended on the substitution pattern of the double bond, the nature of the hydroxyl group, and experimental conditions. nih.gov | nih.gov |

| Haloetherification of chiral precursors | Polysubstituted chiral 1,4-oxazepanes | The method relies on a regio- and stereoselective 7-endo cyclization. Stereoselectivity is controlled primarily by the conformation of the substrate. nih.gov | nih.gov |

| Commercially available aldehyde via Morita–Baylis–Hillman reaction and other steps | Chiral 6,7-trans-disubstituted-1,4-oxazepane | The desired single stereoisomer was obtained at an early stage of the synthesis and used for the seven-membered ring formation, resulting in an efficient synthesis of the chiral product. researchgate.netfigshare.com | researchgate.netfigshare.com |

Computational Chemistry and Theoretical Studies of 1,4 Oxazepane Hydrochloride

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidationnih.govbenchchem.com

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions involving 1,4-oxazepane (B1358080) and related heterocyclic systems. nih.govosti.gov By calculating the electronic structure and energies of reactants, transition states, and products, DFT allows for a detailed exploration of reaction pathways. nih.govx-mol.com

Conformational Analysis and Energy Calculations for Oxazepane Skeletonsresearchgate.net

The 1,4-oxazepane ring, being a seven-membered heterocycle, can adopt a variety of conformations, such as twist-chair, twist-boat, boat, and chair forms. researchgate.net DFT calculations are employed to determine the relative stabilities of these conformers and the energy barriers for their interconversion. researchgate.net

Theoretical calculations are crucial for understanding the geometries and energies of the most stable conformers of a given compound. auremn.org.br The process typically involves constructing a Potential Energy Surface (PES) by systematically changing dihedral angles. auremn.org.br The minima on this surface correspond to the stable conformers, and their geometries can be further optimized at a higher level of theory to obtain precise data on bond lengths, angles, and energies. auremn.org.br For instance, a study on 1,2,7-thiadiazepane, a related seven-membered ring, used DFT at the B3LYP/cc-pVDZ level to identify various conformers and found that the twist-chair conformer was the most stable. researchgate.net

These calculations provide insights into the conformational preferences of the oxazepane skeleton, which is vital for understanding its reactivity and how it interacts with biological targets. researchgate.net The size and flexibility of the 1,4-oxazepane ring are important factors influencing its biological affinity. researchgate.net

Table 1: Representative Conformational Energy Data from DFT Studies on Heterocycles

| Conformer Type | Relative Energy (kJ/mol) | Interconversion Barrier (kJ/mol) |

| Twist-Chair (TC) | 0.00 (most stable) | 2.41 (to Chair) |

| Chair (C) | Higher than TC | - |

| Twist-Boat (TB) | Higher than TC | 75.62 (from TC) |

| Boat (B) | Higher than TC | - |

| Data is illustrative and based on findings for a related seven-membered heterocycle, 1,2,7-thiadiazepane, as a model for the types of calculations performed on oxazepane skeletons. researchgate.net |

Transition State Characterization and Reaction Pathway Predictionnih.gov

DFT is instrumental in mapping out the entire reaction coordinate for the synthesis and transformation of 1,4-oxazepanes. This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction path. smu.edu The elucidation of TS structures is fundamental to understanding reaction mechanisms. nih.gov

For example, in the synthesis of 1,4-oxazepine (B8637140) derivatives via base-promoted cyclization of alkynyl alcohols, DFT calculations were used to support the proposed hydroalkoxylation mechanism. nih.gov Similarly, DFT studies on the racemization of oxazepam, a related benzodiazepine (B76468), investigated several proposed mechanisms and, by comparing calculated energy barriers with experimental values, identified the most plausible pathway. nih.govx-mol.com In that case, two density functionals, B3LYP and M062X, were used for geometry optimization, and a double-hybrid model, B2PLYP, was used for more accurate energy calculations. nih.govx-mol.com

By calculating the activation energies, researchers can predict the feasibility of a reaction and identify the most favorable pathway among several possibilities. sumitomo-chem.co.jp This predictive power is crucial for optimizing reaction conditions and designing more efficient synthetic routes. sumitomo-chem.co.jp

Prediction of Chemical Reactions using LC-DFTbenchchem.com

Linear-Combination of Density Functional Theory (LC-DFT) and other machine learning-enhanced computational methods are emerging as powerful tools for predicting the outcomes of chemical reactions. cecam.orgarxiv.org These approaches can be trained on large datasets of known reactions to learn the underlying principles of chemical reactivity. arxiv.org

While specific applications of LC-DFT to 1,4-oxazepane hydrochloride are not yet widely documented, the methodology holds significant promise. By analyzing the frontier molecular orbitals (HOMO and LUMO) and other electronic properties calculated by DFT, it is possible to predict how this compound will react with various reagents. nsps.org.ng This can accelerate the discovery of new reactions and derivatives by computationally screening potential transformations before attempting them in the laboratory. cecam.org

Molecular Docking and Virtual Screening for Target Bindingnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method, along with virtual screening, is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their potential to interact with a biological target. nih.govnih.gov

Ligand Binding Affinity Prediction and Optimizationnih.gov

Once a potential binding mode is identified through docking, the strength of the interaction, or binding affinity, can be estimated using scoring functions. nih.gov Accurately predicting binding affinity is a major goal in drug development, as it correlates with the potency of a potential drug. nih.gov

For derivatives of 1,4-oxazepane, this process is used to predict how modifications to the core structure will affect binding to a specific protein target. researchgate.net For example, studies on 1,4-oxazepane derivatives as dopamine (B1211576) D4 receptor ligands used 3D-QSAR (Quantitative Structure-Activity Relationship) analysis, which relies on computational models, to understand how structural features influence affinity. researchgate.net Deep learning models are also increasingly being used to improve the accuracy of binding affinity predictions. nih.govmdpi.com

Table 2: Example of Molecular Docking Results for Potential Inhibitors

| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues |

| Isosilybin A | RACK1 | -16.24 | Gln B20, Arg B155, Thr B197 |

| Compound X | PPARγ | Better than control | Targets same catalytic pocket |

| Compound Y | FABP4 | Top 10 score | - |

| This table presents illustrative data from various virtual screening studies to demonstrate the type of information generated. nih.govals-journal.com |

Scaffold-Hopping and Derivative Designnih.gov

Scaffold-hopping is a computational design strategy used to identify new molecular cores that can serve the same function as a known active molecule but with a different chemical structure. researchgate.net This technique is valuable for discovering novel compounds with improved properties, such as enhanced selectivity or better pharmacokinetic profiles. researchgate.net

The 1,4-oxazepane ring itself can be identified as a novel scaffold through such methods. In one study, a scaffold-hopping approach starting from known trypanocidal agents led to the identification of 2,3,4,5-tetrahydrobenzo[f] researchgate.netnih.govoxazepines as a new class of potential inhibitors for the PEX14 protein in trypanosomes. acs.orgtum.de A chemically advanced template search (CATS) algorithm was used to find scaffolds that matched the pharmacophoric features of the starting compounds. acs.orgtum.de This led to the synthesis and testing of new oxazepane derivatives, demonstrating the power of combining computational design with medicinal chemistry. acs.orgtum.de This approach allows for the exploration of vast chemical space to design novel derivatives based on the 1,4-oxazepane core. acs.org

Spectroscopic Data Correlation with Theoretical Models

The correlation of experimentally obtained spectroscopic data with theoretical calculations is a powerful tool for structural elucidation and validation. For this compound, this involves comparing experimental spectra (like NMR and IR) with spectra predicted by computational methods, most commonly Density Functional Theory (DFT).

While comprehensive studies detailing this correlation specifically for this compound are sparse, the principles can be understood from research on related oxazepine and heterocyclic systems. nih.govmdpi.comscielo.org.co DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are employed to optimize the molecular geometry and predict spectroscopic parameters. mdpi.comscielo.org.co

Computational methods are invaluable for validating the structural assignments made from experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. mdpi.com This is particularly useful for molecules like 1,4-oxazepane, which has a flexible seven-membered ring that can lead to complex spectra.

For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate theoretical chemical shifts (¹H and ¹³C). mdpi.com These predicted values can then be compared to the experimental spectrum. A strong correlation between the calculated and observed shifts confirms the structural assignment. In cases of spectral overlap or ambiguity, which can arise from the conformational flexibility of the oxazepane ring, computational modeling helps in making definitive assignments. Studies on various 1,3-oxazepane-4,7-dione compounds have successfully used 2D NMR techniques (COSY, HMQC, HMBC) in conjunction with the understanding of their computed structures to achieve complete spectral assignment. researchgate.netresearchgate.net

Similarly, for IR spectroscopy, DFT calculations can predict the vibrational frequencies and their corresponding intensities. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, improving the match with experimental data. mdpi.com The comparison allows for the confident assignment of specific vibrational modes, such as C-H, C-O-C, and N-H stretches, within the molecule. For this compound, this would be particularly useful in identifying the vibrations associated with the protonated amine group.

DFT has also been used to support reaction mechanisms and stereochemical outcomes in the synthesis of 1,4-oxazepine derivatives, further demonstrating the power of integrating theoretical calculations with experimental results. nih.gov

Table 2: Theoretical vs. Experimental Data Correlation for Heterocyclic Compounds

| Spectroscopic Method | Computational Method | Information Provided | Application in this compound |

|---|---|---|---|

| ¹H & ¹³C NMR | DFT (GIAO) | Predicted chemical shifts (δ, ppm) | Confirms proton and carbon environments, resolves ambiguities from ring flexibility. mdpi.com |

| Infrared (IR) | DFT (Vibrational Freq.) | Predicted vibrational frequencies (cm⁻¹) and intensities | Assigns specific bond stretches (N-H⁺, C-O, C-N, C-H) and bending modes. mdpi.com |

| UV-Vis | TD-DFT | Predicted electronic transition wavelengths (λmax) | Identifies key electronic transitions (e.g., n → σ*). mdpi.com |

Advanced Analytical Methodologies in 1,4 Oxazepane Hydrochloride Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of molecular structures and properties. By examining the interaction of electromagnetic radiation with the compound, researchers can deduce its precise architecture and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the exact structure of organic molecules like 1,4-Oxazepane (B1358080) hydrochloride. researchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. researchgate.netnih.gov

In a typical ¹H NMR spectrum of 1,4-Oxazepane hydrochloride, the protons on the carbon atoms adjacent to the oxygen and nitrogen atoms would exhibit distinct chemical shifts due to the electronegativity of these heteroatoms. The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal the number of neighboring protons, which helps to piece together the seven-membered ring structure. scribd.com Similarly, ¹³C NMR spectroscopy identifies all non-equivalent carbon atoms, confirming the carbon skeleton of the 1,4-oxazepane ring. researchgate.net

| Atom Type | Position in Ring | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| Proton (¹H) | -CH₂-O- | ~3.5 - 4.5 | Deshielded by adjacent electronegative oxygen atom. |

| Proton (¹H) | -CH₂-N- | ~2.5 - 3.5 | Deshielded by adjacent nitrogen atom. |

| Proton (¹H) | -C-CH₂-C- | ~1.5 - 2.5 | Represents the alkyl protons in the ring, less deshielded. |

| Carbon (¹³C) | -CH₂-O- | ~60 - 75 | Significant deshielding due to direct attachment to oxygen. |

| Carbon (¹³C) | -CH₂-N- | ~40 - 55 | Deshielding effect from the adjacent nitrogen atom. |

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.orgvscht.cz For this compound, the FT-IR spectrum would display characteristic absorption bands that confirm its key structural features.

The presence of the amine hydrochloride would be indicated by N-H stretching vibrations. The C-O-C ether linkage within the seven-membered ring would produce a strong C-O stretching band. libretexts.org Additionally, C-H stretching and bending vibrations from the alkane portions of the ring would be prominent. libretexts.org The "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern of absorptions that can be used for definitive identification by comparing it to a reference spectrum. libretexts.org

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine Salt (N-H) | Stretch | ~2400 - 3200 | Broad, Strong |

| Alkane (C-H) | Stretch | ~2850 - 3000 | Medium to Strong |

| Ether (C-O) | Stretch | ~1050 - 1150 | Strong |

| Alkane (C-H) | Bend | ~1350 - 1470 | Variable |

Mass spectrometry (MS) is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to assess its purity. The molecular formula for this compound is C₅H₁₂ClNO, corresponding to a molecular weight of approximately 137.61 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule by providing a highly accurate mass measurement. In a typical analysis, the compound is ionized, and the resulting molecular ion [M]+ or protonated molecule [M+H]+ is detected. For this compound, the mass spectrometer would detect the cationic 1,4-oxazepane fragment. The presence of ions with other m/z values can indicate the presence of impurities or fragmentation products.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₂ClNO | nih.gov |

| Molecular Weight | 137.61 g/mol | nih.gov |

| Monoisotopic Mass | 137.0607417 Da | nih.gov |

| Expected Base Peak (Cation) | [C₅H₁₂NO]⁺ | Calculated |

Chromatographic Separations for Purification and Analysis

Chromatographic techniques are vital for separating the components of a mixture, allowing for both the purification of the target compound and the analysis of its purity.

High-Performance Liquid Chromatography (HPLC) is a premier method for assessing the purity of non-volatile compounds like this compound. The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. mdpi.com

For purity analysis of this compound, a reversed-phase HPLC method is often employed. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Research-grade this compound typically demonstrates a purity of greater than 98% by this method.

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase (Column) | C18 (Reversed-Phase) | |

| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol). | |

| Detection | UV detection. Since the compound lacks a strong chromophore, detection might be at a low wavelength (e.g., ~210 nm) or employ derivatization. | |

| Purity Assessment | Peak area percentage of the main component relative to all detected components. | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify volatile and semi-volatile compounds. libretexts.org While this compound itself is a salt and not highly volatile, it can be analyzed by GC-MS after derivatization or by analyzing the free base form. jfda-online.com

In this method, the sample is first vaporized and separated in the GC column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint for qualitative identification, while the area under the chromatographic peak is proportional to the amount of the substance, allowing for quantitative analysis. libretexts.orgcleancontrolling.com This is particularly useful for detecting and quantifying trace impurities. cleancontrolling.com

X-ray Diffraction for Solid State Chemistry and Single Crystal Research

X-ray Diffraction (XRD) stands as a cornerstone analytical technique in solid-state chemistry, providing unparalleled insights into the three-dimensional arrangement of atoms within a crystalline solid. For compounds like this compound, single-crystal X-ray diffraction (SCXRD) is particularly powerful. This method involves directing a beam of X-rays onto a single, high-quality crystal of the material. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in specific directions, creating a unique diffraction pattern of spots.

The analysis of the positions and intensities of these diffracted spots allows for the calculation of the electron density map of the crystal, which in turn reveals the precise location of each atom. This yields fundamental structural information, including unit cell dimensions (the basic repeating unit of the crystal), bond lengths, bond angles, and torsional angles. Such data is critical for confirming the molecular structure, identifying the conformation of the seven-membered oxazepane ring, and understanding intermolecular interactions such as hydrogen bonding, which govern the crystal packing.

The table below presents an example of the type of crystallographic data obtained from a single-crystal X-ray diffraction analysis of a related heterocyclic compound, demonstrating the detailed structural parameters that can be determined.

Table 1: Example Crystallographic Data for a Substituted Oxazepane Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₁₅NO₄S |

| Formula Weight | 305.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 11.456(3) |

| c (Å) | 12.543(3) |

| β (°) | 109.54(1) |

| Volume (ų) | 1369.8(5) |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.481 |

This table illustrates typical crystallographic parameters obtained from an SCXRD experiment on a derivative, 4-tosyl-1-oxa-4-aza-spiro[4.5]deca-6,9-dien-8-one. Such data provides a complete description of the crystal lattice and molecular geometry.

Chiroptical Methods for Stereochemical Analysis

Chiroptical spectroscopy encompasses a group of techniques that use polarized light to investigate the stereochemistry of chiral molecules. Since enantiomers interact differently with polarized light, these methods are exceptionally suited for determining the absolute configuration and enantiomeric purity of compounds like chiral derivatives of 1,4-oxazepane. The primary chiroptical methods used in chemical research are Circular Dichroism and Optical Rotation.

Circular Dichroism for Enantiomeric Purity

Circular Dichroism (CD) spectroscopy is a powerful technique based on the differential absorption of left- and right-circularly polarized light by a chiral molecule. While enantiomers have identical UV-Vis absorption spectra, they absorb left- and right-circularly polarized light to different extents. This difference in absorption, plotted as a function of wavelength, results in a CD spectrum. The spectrum is a unique fingerprint for a specific enantiomer, with its mirror-image enantiomer producing an equal but opposite spectrum.

This characteristic makes CD spectroscopy an excellent method for assessing enantiomeric purity. A racemic mixture, containing equal amounts of both enantiomers, will have no CD signal as the opposing signals cancel each other out. For an enantiomerically enriched sample, the magnitude of the CD signal (often measured in millidegrees of ellipticity) is directly proportional to the enantiomeric excess (ee). By creating a calibration curve with samples of known enantiomeric ratios, the enantiomeric purity of an unknown sample can be accurately determined. This approach can be particularly effective when coupled with High-Performance Liquid Chromatography (HPLC), allowing for the determination of enantiomeric ratios even if the enantiomers are not fully separated on the column.

The table below illustrates the relationship between enantiomeric excess and the observed CD signal for a hypothetical chiral compound.

Table 2: Illustrative Correlation of Enantiomeric Excess (ee) and Circular Dichroism Signal

| Sample | Enantiomeric Excess (% ee) of S-enantiomer | CD Signal at λmax (mdeg) |

|---|---|---|

| Racemic Mixture | 0% | 0.0 |

| Sample 1 | 50% | +10.5 |

| Sample 2 | 80% | +16.8 |

| Sample 3 | 95% | +19.9 |

| Sample 4 | 99% | +20.8 |

| Pure S-enantiomer | 100% | +21.0 |

This table shows a linear relationship between the enantiomeric excess of a chiral compound and its corresponding CD signal at a specific wavelength. This principle allows for the quantitative determination of enantiomeric purity.

Specific Optical Rotation Techniques

Optical rotation is the phenomenon where the plane of plane-polarized light is rotated upon passing through a solution of a chiral compound. The magnitude and direction of this rotation are measured using a polarimeter. The observed rotation (α) depends on several factors, including the compound's concentration, the length of the sample tube (path length), the temperature, and the wavelength of the light used.

To establish a standardized value for comparison, the specific rotation, [α], is calculated. It is an intrinsic physical property of a chiral substance. The specific rotation is defined as the observed rotation for a solution with a concentration of 1 g/mL and a path length of 1 decimeter (dm). The most common wavelength used is the D-line of a sodium lamp (589 nm).

The formula to calculate specific rotation is:

[α]λT = α / (c × l)

Where:

[α]λT is the specific rotation at temperature T and wavelength λ.

α is the observed rotation in degrees.

c is the concentration of the solution in g/mL.

l is the path length of the polarimeter tube in decimeters (dm).

Measuring the specific rotation of a sample of this compound or its chiral derivatives is a fundamental method for characterization. It serves as a crucial quality control parameter to

1,4 Oxazepane Hydrochloride As a Synthetic Intermediate in Pharmaceutical Research

Role in Drug Development and Design of New Pharmaceuticals

The 1,4-oxazepane (B1358080) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of new drugs. Its presence can significantly influence a molecule's pharmacological properties. The hydrochloride salt form of 1,4-oxazepane enhances its water solubility, a critical factor for its use in pharmaceutical applications. cymitquimica.com

Building Block for Complex Heterocyclic Compounds

1,4-Oxazepane hydrochloride is a fundamental building block for the synthesis of more intricate heterocyclic compounds. uokerbala.edu.iq Its seven-membered ring, containing both an oxygen and a nitrogen atom, provides a versatile template for chemical modification. rsc.org This allows chemists to construct a diverse range of derivatives with unique three-dimensional shapes and functionalities, which is essential for targeting specific biological receptors and enzymes. The ability to introduce various substituents onto the oxazepane ring enables the fine-tuning of a compound's properties to optimize its therapeutic efficacy.

Precursor for Antidepressants and Anxiolytics

The 1,4-oxazepane scaffold is of significant interest in the development of treatments for central nervous system disorders. Derivatives of 1,4-oxazepane have been investigated for their potential as antidepressants and anxiolytics. rsc.orgacs.org For instance, certain 1,4-benzodiazepine (B1214927) derivatives, which can be synthesized from oxazepine precursors, have shown promise as antidepressant and anxiolytic agents. nih.govnih.gov The mechanism of action for some of these compounds involves the modulation of monoamine reuptake, a key process in regulating mood and anxiety. The structural features of the 1,4-oxazepane ring can be modified to create selective ligands for specific receptors, such as the dopamine (B1211576) D4 receptor, which may lead to antipsychotic drugs with fewer side effects. acs.orgnih.gov

Intermediate for Anti-cancer Agents

The versatility of the 1,4-oxazepane scaffold extends to the field of oncology. Researchers have explored its use as an intermediate in the synthesis of novel anti-cancer agents. rsc.org Derivatives of benzo[f] rsc.orgoxazepine have been synthesized and shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov Some tetracyclic 1,2,4-triazoline-fused dibenzo[b,f] rsc.orgoxazepines have demonstrated potent anti-colorectal cancer activity by targeting the PI3K-AKT signaling pathway. nih.gov These findings underscore the potential of 1,4-oxazepane-based compounds as a source of new and effective cancer therapies.

Synthesis of Trypanocidal Agents

In the fight against parasitic diseases, 1,4-oxazepane derivatives have emerged as promising candidates. Specifically, substituted 2,3,4,5-tetrahydrobenzo[f] rsc.orgoxazepines have been designed and synthesized as potential new agents to combat trypanosomiasis, the disease caused by Trypanosoma parasites. acs.orgresearchgate.netuni-hannover.de These compounds have been developed through scaffold-hopping techniques and have shown activity against the parasites in laboratory tests. acs.orgresearchgate.net The mechanism of action is believed to involve the disruption of essential cellular processes in the trypanosomes. acs.org

Integration into Multi-Step Synthetic Sequences

This compound is a valuable component in multi-step synthetic pathways, enabling the construction of complex target molecules. rsc.orgmdpi.com Its reactivity allows for its incorporation into longer synthetic routes to produce a variety of organic compounds. For example, it can be part of tandem transformations involving C-N coupling and C-H carbonylation to create benzo-1,4-oxazepine derivatives. mdpi.com The synthesis of 1,4-oxazepanes can be achieved through various methods, including the cyclization of amino alcohol chlorohydrates. The development of efficient, one-step syntheses using reagents like SnAP (Tin Amino Protocol) has made these heterocyclic structures more accessible for medicinal chemistry research. ethz.ch

Influence of Stereochemistry on Pharmaceutical Efficacy

The three-dimensional arrangement of atoms, or stereochemistry, within a drug molecule can have a profound impact on its pharmacological activity. nih.gov In the context of 1,4-oxazepane derivatives, the presence of chiral centers leads to the existence of enantiomers—mirror-image isomers that are not superimposable. rsc.orgnih.gov These enantiomers can exhibit different biological activities because they interact differently with chiral biological targets like enzymes and receptors. nih.gov

For instance, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been reported, highlighting the importance of controlling stereochemistry during synthesis. nih.govnih.gov The separation and characterization of individual diastereomers are crucial steps to understanding their specific pharmacological effects. nih.gov The development of practical, stereoselective syntheses for chiral 1,4-oxazepane scaffolds is a key area of research, as it allows for the production of single-enantiomer drugs that may offer improved efficacy and reduced side effects compared to racemic mixtures. researchgate.net

Environmental and Biodegradation Research Perspectives on 1,4 Oxazepane Derivatives

Biodegradation Mechanisms of Oxazepane-Containing Polymers

Polymers derived from 1,4-oxazepane (B1358080), primarily N-acylated poly(amino esters) (PAEs), are designed to degrade into non-toxic components through both hydrolytic and enzymatic processes. nih.gov The degradation mechanism is largely dictated by the presence of susceptible linkages within the polymer chain, such as ester and amide bonds.

Enzymatic Degradation: The biodegradation of these polymers is significantly accelerated by enzymes, particularly hydrolases like esterases and proteases, which are commonly secreted by microorganisms in the environment. nih.govmdpi.com These enzymes catalyze the cleavage of the ester bonds in the polymer backbone. nih.govnih.gov For instance, studies on N-acylated poly(amino esters) have evaluated their degradation under mild enzymatic catalysis, demonstrating the role of enzymes in their breakdown. nih.gov The process typically involves two main stages: the adsorption of the enzyme onto the polymer surface, followed by the catalytic hydrolysis of the ester bonds. frontiersin.org The enzymatic degradation pathway for oxazepane-containing polymers can be compared to that of other aliphatic polyesters, where microbial enzymes break down the polymer into smaller units that can be assimilated by the microorganisms as a carbon source. frontiersin.orgnih.gov

The general mechanism for the biodegradation of these polymers begins with the action of oxidative enzymes released by microorganisms, which can introduce functional groups like carbonyls, making the polymer chains more susceptible to subsequent hydrolysis. frontiersin.org

Factors Influencing Degradation Rates

The rate at which oxazepane-containing polymers biodegrade is not intrinsic to the material alone but is influenced by a complex interplay of polymer characteristics and environmental factors. researchgate.netnih.gov

Polymer-Specific Factors:

Chemical Structure and Composition: The specific nature of the N-acyl substituent on the 1,4-oxazepane ring can influence the degradation rate. For example, the hydrophilicity or hydrophobicity of the side chains can affect water absorption and enzyme accessibility. researchgate.net Generally, increased hydrophilicity in the polymer backbone accelerates degradation. nih.gov

Molecular Weight: Polymers with lower molecular weights tend to degrade faster as they have more chain ends, which can be more readily attacked by enzymes or hydrolysis. researchgate.netnih.gov

Crystallinity: A higher degree of crystallinity can significantly slow down biodegradation. frontiersin.org The tightly packed polymer chains in crystalline regions are less accessible to water and microbial enzymes compared to the more open amorphous regions. nih.govfrontiersin.org

Morphology and Surface Area: The physical form of the polymer, such as a film, fiber, or microbead, affects the surface area available for microbial attack. A larger surface area generally leads to a faster degradation rate. nih.gov

Environmental Factors:

Microbial Populations: The presence of specific microbial communities with the ability to produce effective polymer-degrading enzymes is crucial. mdpi.comfrontiersin.org Fungi from genera like Aspergillus and various bacteria, including Pseudomonas and Bacillus species, are known to secrete hydrolases that can break down polyesters. mdpi.comfrontiersin.org The formation of a biofilm on the polymer surface by these microorganisms facilitates the degradation process. mdpi.com

Temperature: Higher temperatures generally increase the rate of both hydrolytic and enzymatic degradation, up to the optimal temperature for the specific enzymes involved. researchgate.net Composting environments, which operate at elevated temperatures (e.g., 58°C), can achieve complete biodegradation of susceptible polymers much faster than soil at ambient temperatures. nih.gov

pH and Moisture: The availability of water is essential for hydrolysis. The pH of the surrounding environment can also affect the rate of hydrolytic degradation and the activity of microbial enzymes. mdpi.com

| Factor Category | Specific Factor | Influence on Degradation Rate | Reference |

|---|---|---|---|

| Polymer Characteristics | Hydrophilicity | Increased hydrophilicity generally accelerates degradation. | researchgate.netnih.gov |

| Crystallinity | Higher crystallinity slows degradation due to reduced accessibility of polymer chains. | nih.govfrontiersin.org | |

| Molecular Weight | Lower molecular weight polymers typically degrade faster. | researchgate.netnih.gov | |

| Surface Area | A larger surface area increases the rate of microbial attack. | nih.gov | |

| Environmental Conditions | Microbial Populations | Presence of microbes secreting hydrolases (e.g., esterases) is critical. | mdpi.comfrontiersin.org |

| Temperature | Higher temperatures (e.g., in composting) accelerate degradation. | nih.gov | |

| Moisture & pH | Water is essential for hydrolysis; pH affects hydrolysis and enzyme activity. | mdpi.com |

Assessment of Degradation Processes in Various Environments

The biodegradability of polymers, including those derived from 1,4-oxazepane, is assessed under controlled laboratory conditions that simulate specific natural environments. Standardized testing methods are employed to measure the rate and extent of degradation.

Compost Environment: Industrial composting provides an ideal environment for accelerated biodegradation due to its elevated temperatures, high moisture content, and rich microbial consortia. nih.gov Standard tests, such as ISO 14855 and ASTM D5338, measure the conversion of polymer carbon to carbon dioxide over time. senbis.com Studies on other biodegradable polymers have shown complete disintegration and biodegradation within 180 days under industrial composting conditions (58°C). nih.gov This environment is highly relevant for assessing the end-of-life options for materials designed to be compostable.